molecular formula C11H9NO B1294642 2-Phenylpyridin-3-ol CAS No. 3308-02-9

2-Phenylpyridin-3-ol

Cat. No. B1294642
CAS RN: 3308-02-9
M. Wt: 171.19 g/mol
InChI Key: VHRHRMPFHJXSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyridin-3-ol (2PP) is a synthetic compound that has been the subject of extensive research in recent years. It is a member of the pyridin-3-ol family, which includes several other compounds with similar chemical structures. 2PP has been studied for its various applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Interaction with DNA

2-Phenylpyridin-3-ol derivatives, specifically polypyridylruthenium (II) complexes, have been studied for their interactions with DNA. Research by Kelly et al. (1985) using fluorescence spectroscopy and other techniques showed that these complexes can bind to DNA, indicating their potential for applications in studying DNA interactions and possibly in drug development (Kelly et al., 1985).

Optoelectronics and Energy Conversion

Significant research has been conducted on cationic, cyclometalated Ir(III) complexes, which include 2-phenylpyridine derivatives, for their applications in optoelectronics and solar energy conversion. Mills et al. (2018) highlighted how these complexes are crucial in light emitting electrochemical cells and photocatalytic water-reduction systems, demonstrating their importance in the field of sustainable energy (Mills et al., 2018).

Photophysical Studies

The photophysical properties of deazabipyridyls, including 2-(2-hydroxyphenyl)pyridin-3-ol, have been analyzed for their efficiency in proton-transfer reactions. This study by Kaczmarek et al. (1994) delves into the molecular structure and its impact on the efficiency of such reactions, contributing to our understanding of photochemical processes (Kaczmarek et al., 1994).

Phosphorescence and OLED Applications

Research on controlling phosphorescence color and quantum yields in cationic iridium complexes, which include 2-phenylpyridine derivatives, has been conducted with an emphasis on OLED applications. De Angelis et al. (2007) explored how ligand functionalization impacts the electronic structure and excited states of these complexes, revealing their potential in improving OLED technology (De Angelis et al., 2007).

Catalysis and Chemical Reactions

The use of 2-phenylpyridines in catalytic reactions has been explored, particularly in the context of C–H bond activation. Lim et al. (1996) investigated the alkylation of 2-phenylpyridines with terminal alkenes, demonstrating the compound's utility in organic synthesis and catalysis (Lim et al., 1996).

Molecular Light Switch for DNA

Studies on the use of ruthenium complexes incorporating 2-phenylpyridine derivatives as molecular light switches for DNA have been conducted, highlighting their potential in biological research. Friedman et al. (1990) found that these complexes can bind to DNA and exhibit photoluminescence, suggesting applications in nucleic acid probes and sensors (Friedman et al., 1990).

Transition Metal Complexes in Catalysis

The catalytic applications of terpyridines and their transition metal complexes, which can include 2-phenylpyridine derivatives, have been extensively reviewed. Winter et al. (2011) discussed their use in a variety of reactions, from artificial photosynthesis to organic transformations, emphasizing the versatility of these compounds in catalysis (Winter et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It has been observed that pyridinols can act as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms

Biochemical Pathways

The biochemical pathways affected by 2-Phenylpyridin-3-ol are currently unknown. Given the compound’s potential to act as an ambident nucleophile, it may be involved in a variety of reactions and pathways. Without specific research on this compound, it is difficult to predict which pathways it may affect .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

2-Phenylpyridin-3-ol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The compound acts as an inhibitor of cytochrome P450 1A2, affecting the enzyme’s ability to metabolize certain drugs and endogenous compounds . Additionally, this compound has been shown to interact with other biomolecules such as transport proteins, influencing their function and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as cytochrome P450 1A2, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and disrupt normal cellular processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound is metabolized by these enzymes into various metabolites, which can then participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes can lead to shifts in the levels of metabolites and overall energy production within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transport proteins and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and sorting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRHRMPFHJXSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186728
Record name 3-Pyridinol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3308-02-9
Record name 2-Phenyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3308-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-3-hydroxypyridine (2.20 g, 12.6 mmol), phenylboronic acid (2.00 g, 16.3 mmol) and palladium (tetrakis)triphenylphosphine (250 mg) in toluene (30 mL), ethanol (15 mL) and 5% aqueous sodium hydroxide (15 mL) was degassed with a stream of nitrogen and stirred vigorously at 100° C. overnight. The mixture was diluted with water (50 mL) and ethyl acetate (100 mL), and the organic layer was dried over sodium sulfate and concentrated, affording a yellow solid. This material was suspended in water (100 mL), a few mL of 1N HCl was added, and the resulting solution was extracted with ethyl acetate. The aqueous layer was neutralized with saturated aqueous sodium bicarbonate, and again was extracted with ethyl acetate. The combined organic extracts were dried with sodium sulfate and concentrated to an oily solid, which was triturated with 2:1 hexane/ethylacetate, affording 0.98 g of 3-hydroxy-2-phenylpyridine.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium (tetrakis)triphenylphosphine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 1 liter round bottom flask equipped with a nitrogen inlet and a condenser was introduced 25 gm. (143.68 mmol) 2-bromo-3-hydroxypyridine, 19.27 gm. (156 mmol) phenylboronic acid, 5 gm (4.31 mmol) tetrakistriphenylphosphine palladium (0). The contents were dissolved in 300 ml of benzene and 100 ml of 2M aqueous sodium carbonate solution. The reaction mixture was heated under reflux for a period of 18 hours. The mixture was allowed to cool to room temperature and extracted with ethyl acetate (4×100 ml). The organic phase was dried over sodium sulfate and concentrated in vacuo. The residue was taken up in chloroform followed by treatment with ether to afford a solid precipitate. Upon filtration there was obtained 10.4 gm (42%) of 2-phenyl-3-hydroxypyridine. 1H NMR (CDCl3, 400 MHz) δ 8.22 (d, 1H), 7.71 (d, 2H), 7.51–7.40 (m, 2H), 7.22 (d, 2H), 7.15 (m, 1H) ppm. Mass spectrum APCI m/z 172 (p+1).
Quantity
143.68 mmol
Type
reactant
Reaction Step One
Quantity
156 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Phenylpyridin-3-ol
Reactant of Route 3
Reactant of Route 3
2-Phenylpyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2-Phenylpyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2-Phenylpyridin-3-ol
Reactant of Route 6
Reactant of Route 6
2-Phenylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.